molecular formula C33H39ClN4O6 B15135749 Irinotecan-d5 (hydrochloride)

Irinotecan-d5 (hydrochloride)

Cat. No.: B15135749
M. Wt: 628.2 g/mol
InChI Key: GURKHSYORGJETM-VABPKVOWSA-N
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Description

Irinotecan-d5 (hydrochloride) is a deuterated form of irinotecan hydrochloride, a semi-synthetic derivative of camptothecin. Camptothecin is a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. Irinotecan hydrochloride is widely used as a chemotherapeutic agent, particularly for the treatment of metastatic colorectal cancer and pancreatic adenocarcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of irinotecan hydrochloride involves multiple steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of irinotecan hydrochloride often employs advanced techniques such as supercritical fluid expansion into an aqueous solution. This method optimizes the encapsulation efficiency, homogeneity, and stability of the product. Polyethylene glycolylated (PEGylated) liposomes are commonly used to improve the pharmacokinetics and reduce the toxicity of irinotecan hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Irinotecan hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of irinotecan hydrochloride in the liver and gastrointestinal tract produces its active metabolite, SN-38 .

Common Reagents and Conditions: Common reagents used in the reactions involving irinotecan hydrochloride include carboxylesterase for hydrolysis and cytochrome P450 enzymes for oxidation. The reaction conditions typically involve physiological pH and temperature .

Major Products Formed: The major product formed from the hydrolysis of irinotecan hydrochloride is SN-38, which is a potent inhibitor of DNA topoisomerase I. This inhibition leads to the arrest of the cell cycle and cancer cell death .

Scientific Research Applications

Irinotecan hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for the treatment of various cancers, including colorectal, pancreatic, and lung cancers . In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to study the mechanisms of DNA replication and repair. In industry, it is used in the development of advanced drug delivery systems, such as PEGylated liposomes .

Mechanism of Action

Irinotecan hydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in the DNA double helix during replication and transcription. By inhibiting this enzyme, irinotecan hydrochloride prevents the religation of single-strand breaks in the DNA, leading to DNA damage and cell death. The active metabolite SN-38 is primarily responsible for this inhibitory activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H39ClN4O6

Molecular Weight

628.2 g/mol

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i1D3,3D2;

InChI Key

GURKHSYORGJETM-VABPKVOWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Origin of Product

United States

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